Cancer/testis antigen 2 (37-50) is a member of the cancer/testis antigen family, which is characterized by its exclusive expression in testicular germ cells and various cancer types. This unique expression pattern makes these antigens promising candidates for immunotherapy due to their immunogenic properties and limited expression in normal tissues. The identification and characterization of cancer/testis antigens have provided insights into their potential roles in tumorigenesis and their utility as targets for cancer treatment.
Cancer/testis antigens are classified based on their expression patterns and immunogenicity. They are primarily expressed in the male germline and are reactivated in various cancers, including melanoma, breast cancer, and lung cancer. The initial identification of these antigens was facilitated by techniques such as autologous typing, where immune responses were observed against tumor cells expressing these antigens. Cancer/testis antigen 2 (37-50) is part of a broader category of cancer/testis antigens, which includes well-studied members like New York oesophageal squamous cell carcinoma 1 and MAGE proteins .
The synthesis of cancer/testis antigen 2 (37-50) involves recombinant DNA technology, where the gene encoding the antigen is cloned into an expression vector. This vector is then introduced into host cells, typically using methods such as electroporation or lipofection.
Once inside the host cells, the vector utilizes the host's cellular machinery to transcribe and translate the gene into protein. The expression conditions can be optimized by adjusting factors such as temperature, pH, and nutrient availability to enhance yield and purity. Following synthesis, purification techniques such as affinity chromatography may be employed to isolate the antigen for further study or therapeutic use .
Cancer/testis antigen 2 (37-50) does not participate in traditional chemical reactions like small molecules but is involved in biological interactions that can be considered "reactions" at the cellular level. These include binding to T cell receptors and interactions with major histocompatibility complex molecules.
The binding affinity of cancer/testis antigen 2 (37-50) to major histocompatibility complex class I molecules is crucial for its immunogenicity. Techniques such as enzyme-linked immunosorbent assay can be used to quantify these interactions .
The mechanism of action for cancer/testis antigen 2 (37-50) involves its presentation on the surface of tumor cells via major histocompatibility complex class I molecules. This presentation activates cytotoxic T lymphocytes, which recognize and destroy tumor cells expressing this antigen.
Research indicates that effective immune responses against cancer/testis antigens can lead to tumor regression in some cases. The reactivation of these antigens in tumors suggests a potential link between their expression and tumorigenic processes .
Cancer/testis antigen 2 (37-50) is a protein with specific characteristics that may include solubility in aqueous solutions, stability under physiological conditions, and sensitivity to denaturing agents.
As a protein, its chemical properties include a specific amino acid composition that influences its folding, stability, and interactions with other biomolecules. The pI (isoelectric point), molecular weight, and hydrophobicity are critical parameters that affect its behavior in biological systems.
Analyses of cancer/testis antigens often involve determining their stability under various conditions (e.g., temperature variations) and their interaction profiles with antibodies or T cell receptors using techniques like surface plasmon resonance or mass spectrometry .
Cancer/testis antigen 2 (37-50) has significant applications in cancer immunotherapy. It serves as a potential target for vaccine development aimed at eliciting robust immune responses against tumors expressing this antigen. Additionally, it can be utilized in diagnostic assays to identify tumors that may respond to therapies targeting these antigens.
Research continues to explore the full potential of cancer/testis antigens in personalized medicine approaches, where patient-specific tumor profiles can guide targeted therapies aimed at enhancing anti-tumor immunity .
Cancer/testis antigens (CTAs) represent a unique category of tumor-associated proteins characterized by their restricted expression in germline tissues (testis, placenta, ovary) and aberrant reactivation in diverse malignancies. Their immunogenic properties and tumor-specific expression profile position them as compelling targets for immunotherapy and biomarkers for cancer prognosis [1] [4]. Among these, Cancer/Testis Antigen 2 (CTAG2), also designated NY-ESO-2 or LAGE-2, stands out for its frequent ectopic expression in epithelial cancers and functional involvement in oncogenesis [7] [8].
The discovery of CTAs originated in 1991 with the identification of Melanoma-Associated Antigen 1 (MAGE-A1) by Thierry Boon’s team using T-cell epitope cloning. This breakthrough revealed antigens expressed in tumors but absent in somatic tissues except testis, establishing the "cancer-testis" paradigm [1] [6]. Shortly thereafter, the SEREX technique (Serological Analysis of Recombinant cDNA Expression Libraries) enabled high-throughput identification of novel antigens via immunoscreening with patient sera [1] [9]. Through SEREX, NY-ESO-1 (CTAG1B) was isolated from esophageal squamous cell carcinoma in 1997 [8]. Homology screening subsequently identified CTAG2 as a paralog sharing 84% amino acid sequence identity with NY-ESO-1, mapping to the same Xq28 chromosomal region [3] [9]. Unlike classical oncoproteins, CTAG2 lacks intrinsic enzymatic activity but functions through protein-protein interactions that modulate transcriptional programs and DNA repair fidelity [2] [9].
Epigenetic derepression emerged as a core mechanism for CTA expression. Hypomethylation of promoter CpG islands in tumors reverses the transcriptional silencing enforced in somatic cells. Demethylating agents (e.g., 5-aza-2′-deoxycytidine) potently induce CTAG2 and related CTAs in vitro, confirming epigenetic regulation [1] [4].
CTAs are systematically classified based on genomic location, expression patterns, and evolutionary conservation:
Table 1: Classification of Cancer/Testis Antigens
Category | Genomic Location | Gene Families | Expression in Spermatogenesis | Examples |
---|---|---|---|---|
CT-X Antigens | X chromosome (Xq28) | Multigene clusters in ampliconic regions | Spermatogonia (mitotic phase) | CTAG2, MAGE-A, NY-ESO-1 |
Non-X CTAs | Autosomes/Y chromosome | Dispersed single-copy genes | Spermatocytes (meiotic phase) | SPO11, BORIS, SSX2 |
CT-X antigens, including CTAG2, exhibit distinctive features:
Non-X CTAs (e.g., SPO11, BORIS) are autosomal, evolutionarily conserved, and function predominantly in meiosis. They lack the clustered genomic architecture of CT-X antigens [2] [6]. The Cancer-Testis Database (CTdatabase; www.cta.lncc.br) currently curates 276 CTA genes, 46% of which are CT-X types [8] [9].
The expression profile of CTAG2 exemplifies the "testis-restricted" CTA pattern:
Germline Specificity
Tumor Ectopy
Table 2: CTAG2 Expression in Human Carcinomas
Cancer Type | Expression Frequency | Clinical Association | Detection Method |
---|---|---|---|
Hepatocellular Carcinoma (HCC) | 57% (27/47) | Advanced TNM stage, ↑AFP, ↓survival | IHC, RNA-Seq [7] |
Esophageal Squamous Cell Carcinoma | 33–41% | Co-expression with NY-ESO-1/MAGE antigens | RT-PCR [8] |
Gastric Cancer | 20–50% | Metastasis, chemoresistance | SEREX [8] |
Colorectal Cancer | 22–27% | Conflicting reports; subtype-dependent | Microarray [8] |
Molecular Functions in Tumors
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: